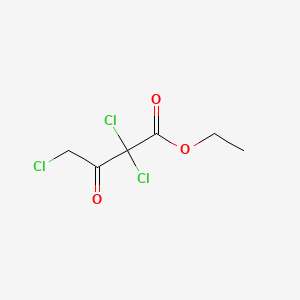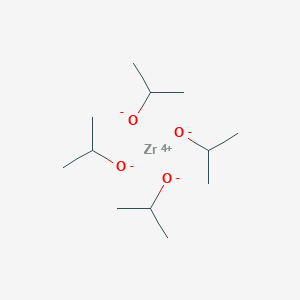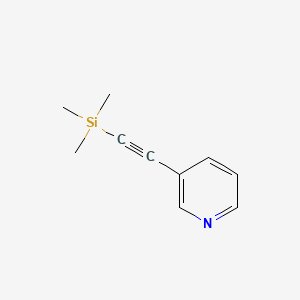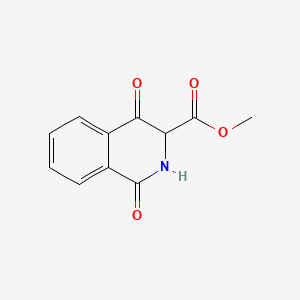![molecular formula C15H14O3 B1587565 4'-Hidroxi[1,1'-bifenil]-4-carboxilato de etilo CAS No. 50670-76-3](/img/structure/B1587565.png)
4'-Hidroxi[1,1'-bifenil]-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del 4'-Hidroxi[1,1'-bifenil]-4-carboxilato de etilo
El this compound es un compuesto químico con aplicaciones potenciales en diversos campos de investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas, cada una expuesta en una sección independiente según se solicitó.
Intermediario en la síntesis orgánica: Este compuesto sirve como intermediario en la síntesis de moléculas orgánicas más complejas. Su estructura bifenílica es un componente clave en la creación de polímeros, colorantes y productos farmacéuticos. El grupo hidroxilo puede sufrir reacciones químicas adicionales, como esterificación o eterificación, para producir derivados con propiedades específicas requeridas para aplicaciones específicas.
Investigación farmacéutica: En la investigación farmacéutica, el this compound se puede utilizar para sintetizar compuestos con posibles efectos terapéuticos. Su estructura es similar a la de ciertos agentes antiinflamatorios y analgésicos, lo que sugiere que podría ser un precursor en el desarrollo de nuevos medicamentos.
Ciencia de los materiales: El núcleo bifenílico de la molécula puede contribuir a la estabilidad térmica y la rigidez de los materiales. Esto lo hace valioso en el diseño de plásticos y compuestos de alto rendimiento, que requieren resistencia al calor y al estrés mecánico.
Desarrollo de diodos orgánicos emisores de luz (OLED): Compuestos como el this compound se pueden utilizar en el desarrollo de OLED. La estructura bifenílica es conocida por su capacidad de transportar carga y emitir luz cuando se formula en ciertos dispositivos electrónicos .
Mejora de las células solares orgánicas (OSC): Al igual que su aplicación en OLED, la estructura de este compuesto podría ser beneficiosa para mejorar las propiedades de transporte de carga y luminiscencia de las OSC. Su potencial para mejorar la eficiencia de las células solares lo convierte en un tema de interés en la investigación de energías renovables .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also have a broad range of targets.
Biochemical Pathways
Similar compounds have been found to influence various biological activities , suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also affect multiple pathways and their downstream effects.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the hydroxylation of the biphenyl scaffold . This interaction is crucial for the metabolism and detoxification processes in cells. Additionally, ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.
Cellular Effects
Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate has notable effects on various cell types and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to influence the expression of genes involved in oxidative stress response and apoptosis . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of action of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their activity and function. Additionally, ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage.
Metabolic Pathways
Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the biphenyl ring . This hydroxylation is followed by conjugation reactions, such as glucuronidation and sulfation, which increase the compound’s solubility and facilitate its excretion. The metabolic flux of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can be influenced by the availability of cofactors and the activity of the involved enzymes.
Transport and Distribution
The transport and distribution of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific organelles. The distribution of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets.
Subcellular Localization
Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. For example, in the endoplasmic reticulum, it can influence protein folding and secretion, while in mitochondria, it can affect energy production and apoptosis.
Propiedades
IUPAC Name |
ethyl 4-(4-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXQIMAAEMCZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398771 | |
| Record name | Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-76-3 | |
| Record name | Ethyl 4-(4-hydroxyphenyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4'-hydroxy-4-biphenylcarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 4-(4-hydroxyphenyl)benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4LZS45VEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)


